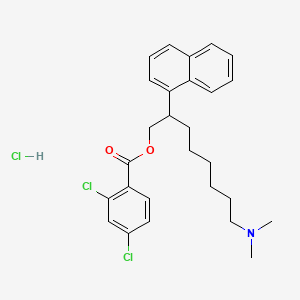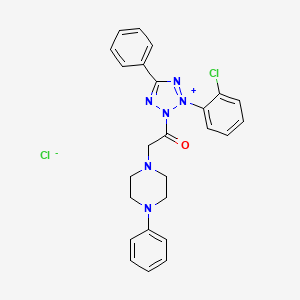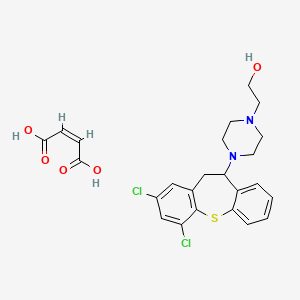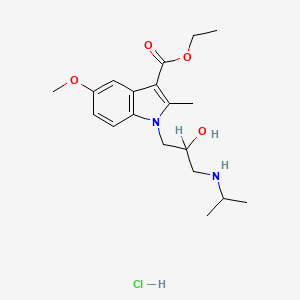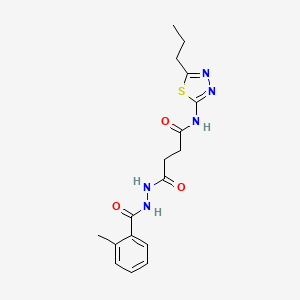
4'-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is a synthetic flavone derivative. Flavones are a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a fluorine atom at the 4’ position, a methoxy group at the 7 position, a methyl group at the 3 position, and a pyrrolidinylmethyl group at the 8 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone typically involves multiple steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized under acidic or basic conditions to form the flavone core.
Substitution Reactions:
Pyrrolidinylmethyl Group Addition: The final step involves the addition of the pyrrolidinylmethyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavone core, leading to the formation of dihydroflavones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Fluoro-7-methoxyflavone
- 3-Methylflavone
- 8-(1-Pyrrolidinylmethyl)flavone
Comparison
4’-Fluoro-7-methoxy-3-methyl-8-(1-pyrrolidinylmethyl)flavone is unique due to the specific combination of substituents, which can significantly influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
86073-57-6 |
|---|---|
Fórmula molecular |
C22H22FNO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-7-methoxy-3-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22FNO3/c1-14-20(25)17-9-10-19(26-2)18(13-24-11-3-4-12-24)22(17)27-21(14)15-5-7-16(23)8-6-15/h5-10H,3-4,11-13H2,1-2H3 |
Clave InChI |
UEWGMFWSPRBISG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCCC3)OC)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




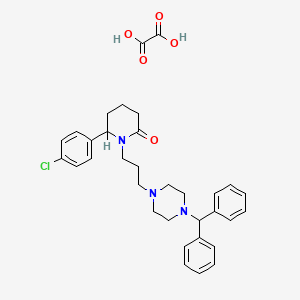

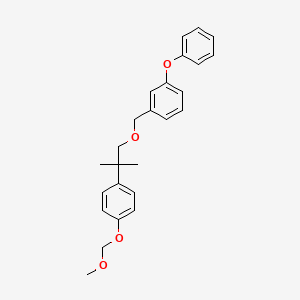
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
